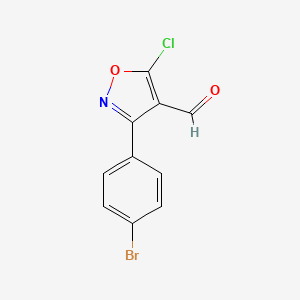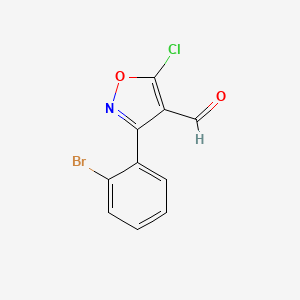
5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-3-(2,5-dichlorophenyl)benzoic acid” is a chemical compound with the CAS Number: 748801-92-5 . It has a molecular weight of 301.55 and a molecular formula of C13H7Cl3O2 .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-(2,5-dichlorophenyl)benzoic acid” is represented by the canonical SMILES: C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)C(=O)O)Cl . The InChI code for this compound is 1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H, (H,17,18) .Physical And Chemical Properties Analysis
The compound “5-Chloro-3-(2,5-dichlorophenyl)benzoic acid” has a predicted boiling point of 425.1±45.0 °C and a predicted density of 1.457±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The compound also has a predicted pKa value of 0.24±0.20 .Applications De Recherche Scientifique
Environmental Impact and Remediation
Research on chlorophenols, including compounds structurally related to 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, highlights their environmental persistence and potential toxicity. Studies have assessed the impact of chlorophenols in aquatic environments, noting moderate to considerable toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation based on environmental conditions. These insights emphasize the necessity of understanding and mitigating the environmental impact of such compounds (Krijgsheld & Gen, 1986).
Treatment and Degradation Techniques
The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the treatment and degradation of persistent organic pollutants, including chlorinated compounds. This enzymatic approach has shown potential in enhancing the efficiency of degrading recalcitrant compounds, suggesting avenues for the remediation of water contaminated with chlorophenols and related substances (Husain & Husain, 2007).
Scintillator Materials for Radiation Detection
Advancements in scintillator materials, incorporating oxazole derivatives, have been reviewed, focusing on polymethyl methacrylate-based plastics. These materials, including oxazole compounds as luminescent dyes, are critical for improving the efficiency, stability, and radiation-damage resistance of scintillators used in radiation detection, highlighting the relevance of oxazole derivatives in high-performance materials science (Salimgareeva & Kolesov, 2005).
Chemical Synthesis and Pharmaceutical Applications
The synthesis and transformation of oxazole derivatives, including those structurally related to 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, have been extensively studied. These compounds exhibit a range of biological activities, suggesting their potential in developing new therapeutic agents. Synthetic strategies for creating oxazole derivatives highlight their versatility and utility in medicinal chemistry (Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
5-chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-2-8(12)6(3-5)9-7(4-15)10(13)16-14-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCRXLRIQRUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)



![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)





